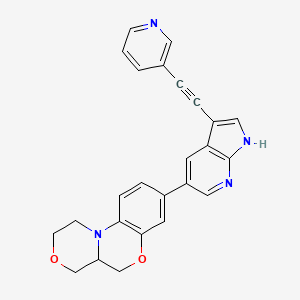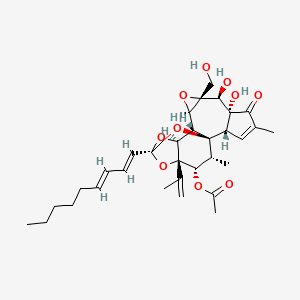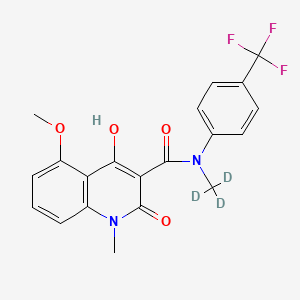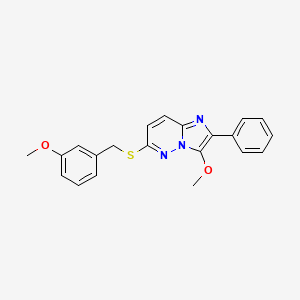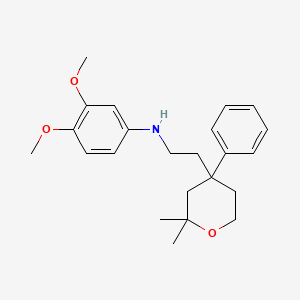
Icmt-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icmt-IN-8 is a chemical compound known for its inhibitory effects on isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is an enzyme involved in the post-translational modification of proteins, particularly those containing the CaaX motif, which is crucial for the proper localization and function of these proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Icmt-IN-8 involves the preparation of methylated tetrahydropyranyl derivatives. The key steps include the methylation of tetrahydropyranyl intermediates, followed by various purification processes to achieve the desired compound. The reaction conditions typically involve the use of specific solvents and catalysts to facilitate the methylation process .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions, ensuring the purity of intermediates, and employing large-scale purification techniques to produce this compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: Icmt-IN-8 primarily undergoes inhibition reactions with ICMT. The compound interacts with the enzyme, preventing it from catalyzing the carboxylmethylation of isoprenylcysteine residues. This inhibition is crucial for its potential anti-cancer effects .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as methylating agents and tetrahydropyranyl intermediates. The reaction conditions typically include controlled temperatures and the use of specific solvents to ensure the desired chemical transformations .
Major Products Formed: The primary product formed from the synthesis of this compound is the inhibitor itself. The compound is characterized by its ability to inhibit ICMT with an IC50 value of 0.652 μM .
Scientific Research Applications
Icmt-IN-8 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has shown promising results in inhibiting the growth of various cancer cell lines by targeting ICMT. This inhibition disrupts the post-translational modification of RAS proteins, which are often mutated in cancers .
In addition to cancer research, this compound is used in studies involving protein localization and function. By inhibiting ICMT, researchers can investigate the role of post-translational modifications in protein behavior and cellular processes .
Mechanism of Action
Icmt-IN-8 exerts its effects by inhibiting the activity of ICMT. ICMT is responsible for the carboxylmethylation of isoprenylcysteine residues in proteins containing the CaaX motif. This modification is crucial for the proper localization and function of these proteins. By inhibiting ICMT, this compound prevents the proper localization of RAS proteins, thereby disrupting their signaling pathways and inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds:
- Cysmethynil
- Indole-based ICMT inhibitors
- Other small-molecule ICMT inhibitors developed through high-throughput screening
Uniqueness of Icmt-IN-8: this compound stands out due to its specific inhibitory effects on ICMT with a relatively low IC50 value of 0.652 μM. This makes it a potent inhibitor compared to other similar compounds. Additionally, its effectiveness in disrupting RAS signaling pathways highlights its potential as a therapeutic agent in cancer research .
Properties
Molecular Formula |
C23H31NO3 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3,4-dimethoxyaniline |
InChI |
InChI=1S/C23H31NO3/c1-22(2)17-23(13-15-27-22,18-8-6-5-7-9-18)12-14-24-19-10-11-20(25-3)21(16-19)26-4/h5-11,16,24H,12-15,17H2,1-4H3 |
InChI Key |
RXRNRRDRMFLJER-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)
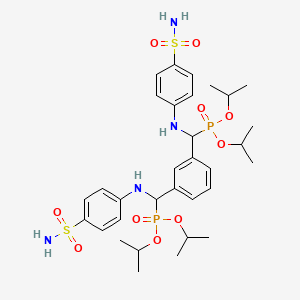
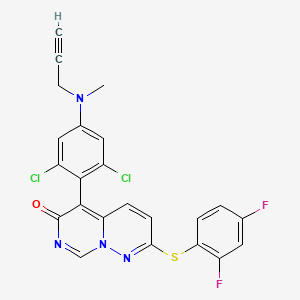
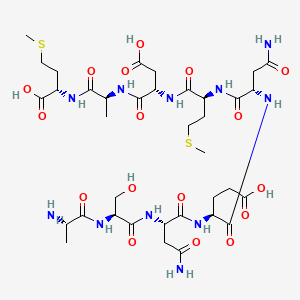
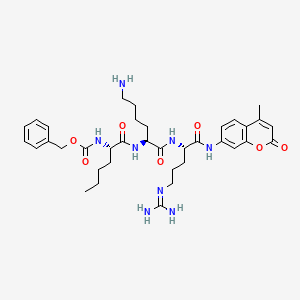
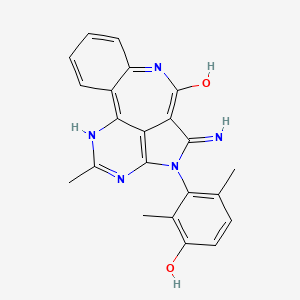
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide](/img/structure/B12375322.png)
![2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12375325.png)
![2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]acetic acid](/img/structure/B12375333.png)
![[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B12375339.png)
